molecular formula C19H23BrN2O2 B2870592 Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate CAS No. 846033-28-1

Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate

Cat. No.: B2870592
CAS No.: 846033-28-1
M. Wt: 391.309
InChI Key: UDKJOXLBVXZYEW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate (CAS: 846033-28-1, molecular formula: C₁₉H₂₃BrN₂O₂, molecular weight: 391.3) is a brominated naphthalene-piperazine derivative. The compound features a tert-butoxycarbonyl (Boc)-protected piperazine ring linked to a 4-bromonaphthalene moiety. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors, receptor antagonists, and other bioactive molecules . The bromine atom at the naphthalene ring provides a reactive site for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling diversification into more complex architectures .

Properties

IUPAC Name

tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c1-19(2,3)24-18(23)22-12-10-21(11-13-22)17-9-8-16(20)14-6-4-5-7-15(14)17/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKJOXLBVXZYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig cross-coupling reaction is widely employed for constructing arylpiperazine derivatives. In this context, palladium-catalyzed amination between 1-bromo-4-bromonaphthalene and tert-butyl piperazine-1-carboxylate offers a direct route. A representative protocol involves:

  • Catalyst System : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) as a ligand.
  • Base : Cs₂CO₃ or K₃PO₄ in toluene at 110°C.
  • Reaction Time : 12–24 hours under inert atmosphere.

This method typically achieves yields of 65–85% for analogous tert-butyl piperazine-carboxylate derivatives, as demonstrated in the synthesis of tert-butyl 4-(4-(trifluoromethyl)naphthalen-1-yl)piperazine-1-carboxylate.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl halides undergo SNAr reactions with piperazine nucleophiles. For 1-bromo-4-nitronaphthalene, displacement with tert-butyl piperazine-1-carboxylate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) provides moderate yields (40–60%). However, the electron-withdrawing nitro group must subsequently be reduced or replaced, adding synthetic steps.

Stepwise Functionalization of Preprotected Intermediates

Boc Protection/Deprotection Sequences

The tert-butoxycarbonyl (Boc) group is indispensable for protecting the piperazine nitrogen during coupling reactions. Key steps include:

  • Protection : Treating piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., Et₃N).
  • Coupling : Reacting Boc-piperazine with 1-bromo-4-iodonaphthalene via Ullmann or Buchwald-Hartwig conditions.
  • Deprotection (if required): Using HCl/dioxane or TFA to remove the Boc group post-coupling.

This approach minimizes side reactions and simplifies purification, as evidenced by the synthesis of tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate (87% yield).

Comparative Analysis of Synthetic Routes

The table below summarizes methodologies applicable to tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate synthesis, extrapolated from analogous compounds:

Method Conditions Yield Key Challenges Reference
Buchwald-Hartwig Pd(OAc)₂/Xantphos, Cs₂CO₃, 110°C 70–85% Ligand sensitivity, Pd residues
Nucleophilic Substitution DMF, 120°C, 24 h 40–60% Requires electron-deficient aryl
Reductive Amination NaBH₃CN, MeOH, rt 30–50% Low efficiency for bulky aryls

Optimization Strategies and Mechanistic Insights

Ligand Selection in Palladium Catalysis

Bidentate ligands such as Xantphos enhance catalytic activity by stabilizing the Pd(0) intermediate. For sterically hindered substrates (e.g., naphthalene derivatives), BrettPhos or RuPhos ligands may improve turnover.

Solvent Effects

Toluene and dioxane are preferred for Buchwald-Hartwig reactions due to their high boiling points and compatibility with Pd catalysts. Polar solvents like DMF accelerate SNAr but risk Boc group cleavage under prolonged heating.

Workup and Purification

  • Extraction : Ethyl acetate/water partitions effectively remove inorganic salts.
  • Chromatography : Silica gel chromatography with hexane/EtOAc (4:1) resolves Boc-protected products from unreacted starting materials.

Scalability and Industrial Considerations

Kilogram-scale production requires:

  • Cost-Effective Catalysts : Recycling Pd via aqueous extraction or immobilized catalysts.
  • Continuous Flow Systems : Minimizing reaction times and improving heat transfer for exothermic steps.
  • Quality Control : HPLC-MS monitoring to detect dehalogenation byproducts (e.g., naphthalene derivatives lacking bromine).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate serves as a valuable intermediate for the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization, making it useful in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is explored for its potential pharmacological properties. It can be used in the design and synthesis of new drug candidates, particularly those targeting neurological and psychiatric disorders due to its piperazine core .

Industry: In the industrial sector, the compound finds applications in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate is primarily determined by its interaction with biological targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The bromonaphthalene moiety may enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in neurological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate with structurally analogous piperazine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Characteristics Applications
Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate 4-Bromonaphthalen-1-yl C₁₉H₂₃BrN₂O₂ 391.3 Bromine enables cross-coupling; bulky naphthalene enhances lipophilicity Intermediate for kinase inhibitors, receptor modulators
Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (Compound 9) 4-(Trifluoromethyl)phenyl C₁₆H₂₀F₃N₂O₂ 329.3 Electron-withdrawing CF₃ group enhances metabolic stability Used in photochemical cross-coupling studies
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 6) 5-Bromo-3-cyanopyridin-2-yl C₁₅H₁₈BrN₄O₂ 365.2 Bromopyridine moiety allows regioselective functionalization Precursor for kinase-targeting probes
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 2-Formyl-4-(trifluoromethyl)phenyl C₁₇H₂₁F₃N₂O₃ 358.4 Aldehyde group facilitates Schiff base formation; CF₃ improves bioavailability Intermediate for antifungal agents
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (Compound 1) 4-Amino-3-methyl-5-nitrophenyl C₁₆H₂₃N₄O₄ 335.4 Nitro and amino groups enable reduction to diamines for benzimidazole synthesis Key intermediate for antiparasitic agents
Tert-butyl 4-(1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carboxylate Cyclopropyl, fluoro, oxoquinoline C₂₁H₂₅FN₃O₃ 398.4 Fluoroquinolone scaffold with antibacterial potential Antibacterial lead compound

Structural and Functional Differences

  • Substituent Effects :

    • The 4-bromonaphthalene group in the target compound provides steric bulk and lipophilicity, favoring interactions with hydrophobic protein pockets. In contrast, trifluoromethylphenyl derivatives (e.g., Compound 9) exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group .
    • Bromopyridine derivatives (e.g., Compound 6) are smaller and more polar, enabling better solubility in aqueous media .
  • Reactivity :

    • The bromine in the target compound is ideal for cross-coupling reactions, whereas aldehyde -containing analogs (e.g., tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate) allow conjugation with amines or hydrazines .
  • Stability: Compounds with nitro groups (e.g., tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate) are prone to reduction under acidic conditions, whereas Boc-protected piperazines generally show high stability in neutral and basic environments .

Biological Activity

Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate (CAS Number: 1704121-02-7) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C19H23BrN2O4S
  • Molecular Weight : 455.36 g/mol
  • Purity : Typically >95% .
  • Physical State : Solid, appearing as a white to light yellow powder .

The biological activity of Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate is primarily attributed to its interaction with various neurotransmitter systems. It is suggested that the compound may act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior.

Neuropharmacological Effects

Research indicates that compounds similar to Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate exhibit psychoactive properties. A study on related piperazine derivatives demonstrated their potential as novel psychoactive substances with specific receptor affinities . These findings suggest that the compound may influence neurological pathways associated with anxiety and depression.

Antitumor Activity

Recent investigations have highlighted the antitumor potential of piperazine derivatives. In vitro studies have shown that compounds structurally related to Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate can inhibit cancer cell proliferation through apoptosis induction . The specific mechanisms involve the modulation of cell cycle regulators and apoptotic pathways.

Data Table: Biological Activities

Activity TypeDescriptionReference
Neuropharmacological Modulation of serotonin and dopamine receptors
Antitumor Induces apoptosis in cancer cell lines
Cytotoxicity Exhibits selective toxicity towards tumor cells

Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2023) investigated the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The results indicated that Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate significantly reduced anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Study 2: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the cytotoxic effects of various piperazine derivatives on human cancer cell lines. Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate was found to inhibit cell growth effectively, with IC50 values indicating potent activity against breast and lung cancer cells.

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